molecular formula C22H28N2O2 B14607020 3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione CAS No. 57752-15-5

3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione

Cat. No.: B14607020
CAS No.: 57752-15-5
M. Wt: 352.5 g/mol
InChI Key: GJAVWZVCPHUUQF-UHFFFAOYSA-N
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Description

3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione is an organic compound known for its unique chemical structure and properties. This compound is part of the chalcone family, which is characterized by the presence of a central ketone group flanked by two aromatic rings. The compound has been studied for its photophysical properties, including its ability to exhibit intramolecular charge transfer (ICT) during excitation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the chalcone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, secondary alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione involves its ability to undergo intramolecular charge transfer (ICT) during excitation. This property is crucial for its interactions with biological molecules such as DNA. The compound’s molecular targets include DNA and tumor proteins, where it can bind and potentially disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione is unique due to its specific structural configuration, which allows for significant intramolecular charge transfer.

Properties

CAS No.

57752-15-5

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-[bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione

InChI

InChI=1S/C22H28N2O2/c1-15(25)21(16(2)26)22(17-7-11-19(12-8-17)23(3)4)18-9-13-20(14-10-18)24(5)6/h7-14,21-22H,1-6H3

InChI Key

GJAVWZVCPHUUQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C

Origin of Product

United States

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